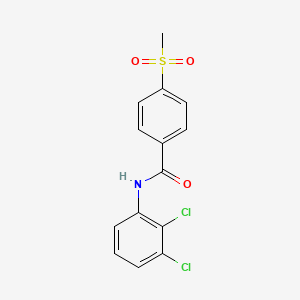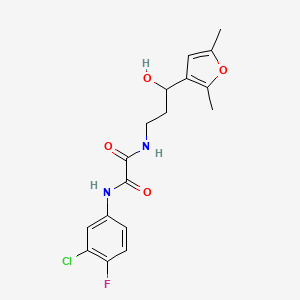
3-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine is a useful research compound. Its molecular formula is C20H25N7O6S and its molecular weight is 491.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has identified compounds containing piperazine and pyridazine moieties, similar to the specified chemical, that exhibit significant antimicrobial activities. For instance, sulfonamide and amide derivatives of piperazine, incorporating imidazo[1,2-b]pyridazine moiety, have been synthesized and displayed in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016). This suggests potential applications of the specified chemical in developing novel antimicrobial agents.
Antiproliferative Effects
Another significant application is in the synthesis of compounds with antiproliferative effects against human cancer cell lines. Derivatives of piperazin-1-yl-ethyl-pyrido[1,2-a]pyrimidin-4-one, for example, have been synthesized and evaluated for their antiproliferative effect, demonstrating potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012). This indicates the potential research applications of the specified chemical in cancer therapy, especially in the development of new chemotherapeutic agents.
Neuropharmacological Applications
Research on indole derivatives substituted with piperazinyl and piperidinyl has explored their dopamine D-2 and serotonin 5-HT2 receptor affinity, indicating potential applications in neuropharmacology, particularly for disorders involving these pathways (Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992). These studies suggest possible applications of the chemical for developing drugs with fewer side effects for neurological and psychiatric conditions.
Antidiabetic Research
Compounds incorporating piperazine structures have also been evaluated for their potential as antidiabetic medications, particularly through Dipeptidyl peptidase-4 (DPP-4) inhibition. This research highlights the potential of such chemicals in developing new treatments for diabetes, focusing on their insulinotropic and antioxidant activities (Bindu, Vijayalakshmi, & Manikandan, 2019).
Crystal Engineering and Material Science
In the field of crystal engineering and material science, the study of supramolecular complexes of sulfadiazine and pyridines, involving reconfigurable exteriors and tautomeric behavior, showcases the application of such compounds in developing new materials with specific physical and chemical properties (Elacqua, Bučar, Henry, Zhang, & MacGillivray, 2013).
properties
IUPAC Name |
3-[4-(4-methyl-3,5-dinitrophenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O6S/c1-15-17(26(28)29)13-16(14-18(15)27(30)31)34(32,33)25-11-9-24(10-12-25)20-6-5-19(21-22-20)23-7-3-2-4-8-23/h5-6,13-14H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAKDXSQODUTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-2-carboxamide](/img/structure/B2654074.png)
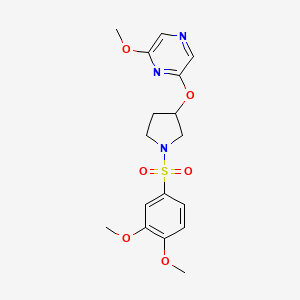
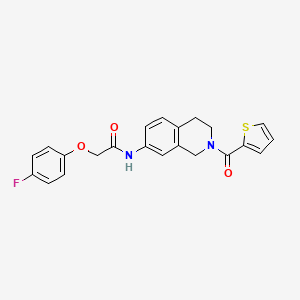
![ethyl 6-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2654077.png)
![2-(2,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2654081.png)

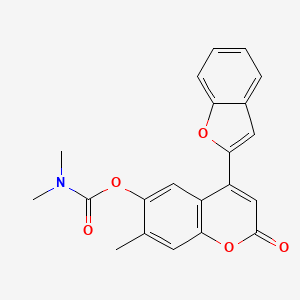
![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2654085.png)
![N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2654086.png)
![3-Fluorosulfonyloxy-5-[methyl-(1-methyl-2-oxopyrrolidin-3-yl)carbamoyl]pyridine](/img/structure/B2654087.png)
![(E)-4-(Dimethylamino)-N-[[4-(2-methoxyphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2654088.png)
